Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino ester, the azetidine ring can be formed through cyclization reactions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.
Addition of the Ethoxy-Oxoethyl Side Chain: The ethoxy-oxoethyl side chain can be added through esterification or acylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-16(22)11-19(20-12-15-9-7-6-8-10-15)13-21(14-19)17(23)25-18(2,3)4/h6-10,20H,5,11-14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFVZMWBIEBOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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